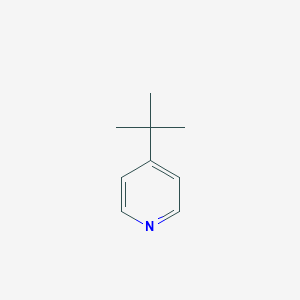

4-tert-Butylpyridine

描述

4-tert-Butylpyridine is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, where a tert-butyl group is attached to the fourth carbon of the pyridine ring. This compound is commonly used as an additive in various chemical processes, particularly in the field of solar cell technology .

准备方法

Synthetic Routes and Reaction Conditions: 4-tert-Butylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .

化学反应分析

Types of Reactions: 4-tert-Butylpyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Substitution: Reagents like halogens or alkylating agents are employed.

Major Products:

Oxidation: The major product is this compound N-oxide.

Substitution: Depending on the substituent, various derivatives of this compound can be formed.

科学研究应用

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs)

4-tert-Butylpyridine is primarily used as an additive in the electrolytes of dye-sensitized solar cells. Its incorporation enhances charge transport and reduces charge recombination, leading to improved efficiency. Research indicates that the addition of TBP can significantly increase the power conversion efficiency (PCE) of DSSCs. For example, PCEs can be enhanced from 6.71% to 10.62% with TBP additives, demonstrating a remarkable 58% improvement in performance .

Perovskite Solar Cells (PSCs)

In perovskite solar cells, TBP serves as a critical component in hole transport layers (HTLs). It stabilizes the HTM and enhances the crystallinity of perovskite films, leading to higher efficiencies. Studies have shown that devices incorporating TBP can achieve efficiencies up to 19.3%, compared to lower efficiencies without it . The following table summarizes key performance metrics from various studies:

| Device Structure | J SC (mA cm⁻²) | V OC (V) | FF (%) | PCE (Best) |

|---|---|---|---|---|

| FTO/bl-TiO | 15.5 | 0.67 | 55 | 5.7 |

| FTO/bl-TiO + TBP | 20.1 | 0.92 | 74 | 13.7 |

Organic Electronics

Hole Transport Materials (HTMs)

TBP is also employed in organic hole-transporting materials for organic photovoltaics and organic light-emitting diodes (OLEDs). Its presence improves the stability and efficiency of these materials by enhancing charge mobility and reducing degradation over time . The synthesis of TBP-free HTMs has shown promising results, indicating that alternative formulations can maintain high efficiency while improving long-term stability .

Catalysis

Chemical Synthesis

In catalysis, TBP acts as a ligand in various metal-catalyzed reactions, enhancing reaction rates and selectivity. Its ability to stabilize metal complexes makes it a valuable component in synthetic chemistry . For instance, magnesium pincer complexes incorporating TBP have been shown to exhibit enhanced catalytic activity, demonstrating its potential in facilitating complex organic transformations .

Analytical Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

TBP is utilized as a solvent or additive in NMR spectroscopy for the quantitative analysis of various compounds. Its unique chemical properties aid in improving signal resolution and sensitivity, making it an essential tool for researchers analyzing complex mixtures .

Case Study 1: Enhancement of Perovskite Solar Cells

A study demonstrated that incorporating TBP into the HTM significantly improved the crystallinity of perovskite films, resulting in devices with PCEs exceeding 19%. The research highlighted how TBP mitigates charge recombination, thereby enhancing overall device performance.

Case Study 2: Stability in Organic Photovoltaics

Research into TBP-free HTMs revealed that substituting traditional additives with tailored compounds led to improved device stability without sacrificing efficiency. This approach opens avenues for developing more sustainable photovoltaic technologies.

作用机制

The primary mechanism by which 4-tert-Butylpyridine exerts its effects is through its interaction with other chemical species. In solar cells, it acts as a hole transport material, facilitating the movement of charge carriers and preventing recombination. This enhances the overall efficiency of the solar cells .

相似化合物的比较

- 4-Ethylpyridine

- 2,4,6-Tri-tert-butylpyridine

- 4-tert-Butylpyridine N-oxide

Comparison: this compound is unique due to its specific structure, which provides steric hindrance and enhances its stability in various chemical environments. Compared to 4-ethylpyridine, it offers better performance in solar cell applications due to its bulkier tert-butyl group. 2,4,6-Tri-tert-butylpyridine, on the other hand, is more sterically hindered and is used in different contexts .

生物活性

4-tert-Butylpyridine (tBP) is a compound that has garnered attention in various fields, particularly in materials science and biochemistry. Its biological activity is primarily studied in the context of its role as an additive in solar cells and its interactions with biomolecules. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of tBP, including its biochemical properties, cellular effects, and molecular mechanisms.

This compound has been shown to enhance the performance of solar cells by acting as a hole transport material (HTM). It improves the crystallinity of perovskite materials, which is crucial for the efficiency of solar cells. Specifically, tBP stabilizes the perovskite structure and prevents decomposition, thus maintaining conductivity within the hole transport layer .

Table 1: Key Biochemical Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Role in Solar Cells | Enhances charge transport and stability |

| Interaction with Biomolecules | Acts as a charge recombination inhibitor |

| Effect on Perovskite Structure | Improves crystallinity and prevents decomposition |

Cellular Effects

The influence of tBP on cellular processes is notable. Studies have indicated that it affects cell signaling pathways and gene expression, although detailed mechanisms remain less documented. In solar cell applications, tBP's role extends to enhancing the stability and efficiency of devices by preventing the degradation of active layers .

Case Study: Effects on Solar Cell Efficiency

A study demonstrated that incorporating tBP into spiro-OMeTAD films resulted in improved conductivity and an optimal power conversion efficiency (PCE) of 14.65% . This underscores the compound's significance in energy applications.

Molecular Mechanism

At the molecular level, tBP interacts with various biomolecules through binding interactions that modulate their functions. It has been identified as a non-nucleophilic proton trap, which can influence cationic polymerization mechanisms . Additionally, its role as a charge recombination inhibitor in both perovskite and dye-sensitized solar cells highlights its utility in optimizing electronic properties.

Table 2: Molecular Mechanisms of this compound

| Mechanism | Description |

|---|---|

| Charge Recombination Inhibition | Prevents loss of charge carriers in solar cells |

| Proton Trap | Discriminates between protic and non-protic initiation |

| Binding Interactions | Modulates functions of enzymes and proteins |

Research Findings

Recent studies have expanded our understanding of tBP's biological activity beyond energy applications. For instance, research indicates potential interactions with estrogen receptors, suggesting possible implications for environmental toxicity assessments . Moreover, investigations into its effects on quasi-Fermi levels in TiO₂ films reveal that tBP can adjust electronic properties effectively, enhancing solar cell performance .

属性

IUPAC Name |

4-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-9(2,3)8-4-6-10-7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHMQTRICHYLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192855 | |

| Record name | 4-tert-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-tert-Butylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.97 [mmHg] | |

| Record name | 4-tert-Butylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3978-81-2 | |

| Record name | 4-tert-Butylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL8V02163I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-tert-butylpyridine often acts as a surface modifier, particularly in materials science and catalysis. For instance, in dye-sensitized solar cells (DSSCs), 4-TBP adsorbs onto the surface of titanium dioxide (TiO2) [, , ]. This adsorption has several downstream effects:

- Shift in Conduction Band Potential: 4-TBP adsorption induces a negative shift in the TiO2 conduction band potential, leading to an increase in the open-circuit voltage (Voc) of DSSCs [, ].

- Suppression of Charge Recombination: 4-TBP hinders the access of triiodide ions (I3-) to the TiO2 surface, thereby reducing the rate of electron recombination and increasing electron lifetime [, , ]. This effect contributes to improved cell efficiency.

ANone:

- Spectroscopic Data: Spectroscopic characterization can be achieved through various techniques, with specific data dependent on the study. For example, [] used X-ray absorption spectroscopy (XAS) to study the binding of 4-TBP to an iron complex. NMR (1H, 13C, 31P), IR, and Raman spectroscopy are also commonly used techniques to characterize 4-TBP-containing compounds and their interactions [, , , , , , , , ].

A:

- Solvent Compatibility: 4-TBP is readily soluble in many common organic solvents []. This solubility allows for its use in various synthetic procedures and applications.

- Thermal Stability: While 4-TBP is relatively stable at room temperature, it can evaporate at elevated temperatures, affecting the long-term stability of some devices like perovskite solar cells [, ].

A: 4-TBP is not typically used as a primary catalyst. Instead, it often functions as a ligand in metal complexes that exhibit catalytic activity [, , ]. The bulky tert-butyl group can influence the steric environment around the metal center, impacting the catalyst's activity and selectivity.

A: Computational methods are employed to understand 4-TBP's interactions with other molecules and surfaces. For example, density functional theory (DFT) calculations have been used to study the adsorption of 4-TBP on the TiO2 surface in DSSCs, providing insights into the adsorption mechanism and its effects on device performance [].

A: The tert-butyl group in 4-TBP influences its steric properties and electron-donating ability. Studies have shown that these factors impact its interactions with metal centers, surfaces like TiO2, and its performance in applications like DSSCs [, , , , , , , , , , ]. Modifications to the tert-butyl group or the pyridine ring could lead to changes in:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。